molecular formula C17H19N3O B1680015 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 496864-15-4

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1680015
CAS RN: 496864-15-4
M. Wt: 281.35 g/mol
InChI Key: WVMANZPBOBRWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloisine is an inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK3 (IC50s = 0.70, 1.5, and 0.92 µM, respectively). It is a derivative of the aloisines A and B, which competitively inhibit ATP binding to the catalytic subunit of CDKs and GSKs.
RP-106 is a selective, potent, ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3.

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

Aloisine RP-106 acts as a potent, selective, ATP-competitive inhibitor of CDK1/cyclin B . CDKs are a group of protein kinases that are crucial for cell cycle regulation. By inhibiting these kinases, Aloisine RP-106 can potentially control cell proliferation and growth.

Inhibition of CDK5/p25

In addition to CDK1/cyclin B, Aloisine RP-106 also inhibits CDK5/p25 . CDK5 is associated with neuronal development and neurodegenerative diseases. Therefore, Aloisine RP-106 could be used in research related to these areas.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Aloisine RP-106 is an inhibitor of GSK-3 . GSK-3 is involved in numerous cellular processes, including glycogen metabolism, cell signaling, and cell development. Inhibiting GSK-3 could have implications in treating diseases such as Alzheimer’s and diabetes.

Anti-Proliferative Effects

Aloisine RP-106 exerts anti-proliferative effects . This means it can inhibit cell growth and proliferation, which could be beneficial in the study and treatment of cancers.

Research on Neurodegenerative Diseases

Given its inhibitory effects on CDK5/p25, Aloisine RP-106 could be used in research on neurodegenerative diseases . CDK5 is implicated in diseases like Alzheimer’s and Parkinson’s, so Aloisine RP-106 could provide insights into these conditions.

Research on Diabetes

As Aloisine RP-106 inhibits GSK-3 , it could be used in diabetes research. GSK-3 is involved in insulin regulation, so studying the effects of its inhibition could lead to new treatments for diabetes.

properties

IUPAC Name

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMANZPBOBRWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394566
Record name Aloisine, RP106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine

CAS RN

496864-15-4
Record name Aloisine, RP106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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